
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C16H13ClF3N3O . It is known for its unique structure, which includes a hydrazino group, a phenyl ring, and a trifluoromethoxy group attached to a quinoline backbone. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
The synthesis of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenyl-8-trifluoromethoxyquinoline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields .
Analyse Des Réactions Chimiques
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride can be compared to other hydrazinoquinoline derivatives, such as:
- 4-Hydrazino-2-phenylquinoline Hydrochloride
- 4-Hydrazino-8-trifluoromethoxyquinoline Hydrochloride
- 2-Phenyl-8-trifluoromethoxyquinoline Hydrochloride
Propriétés
Numéro CAS |
1266226-21-4 |
|---|---|
Formule moléculaire |
C16H13ClF3N3O |
Poids moléculaire |
355.74 g/mol |
Nom IUPAC |
[2-phenyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-14-8-4-7-11-13(22-20)9-12(21-15(11)14)10-5-2-1-3-6-10;/h1-9H,20H2,(H,21,22);1H |
Clé InChI |
DDGATYYHKZFHTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


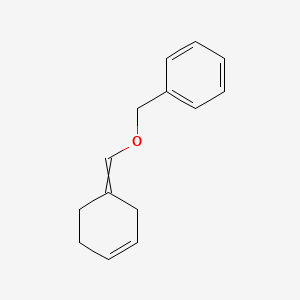
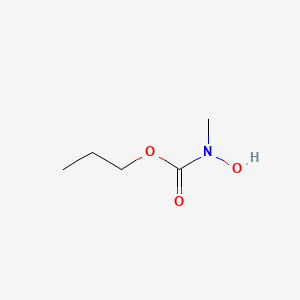
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)

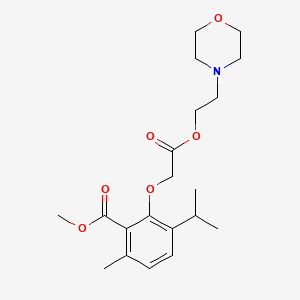
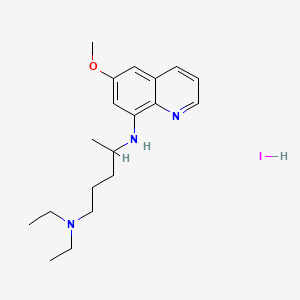

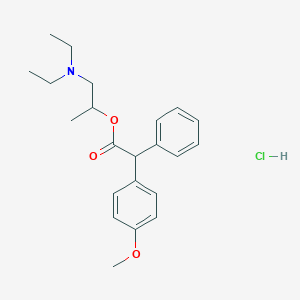
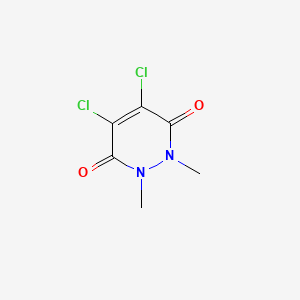
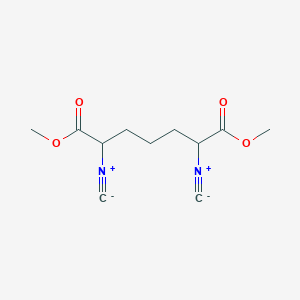
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
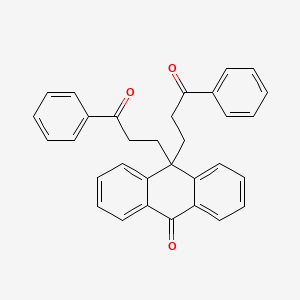
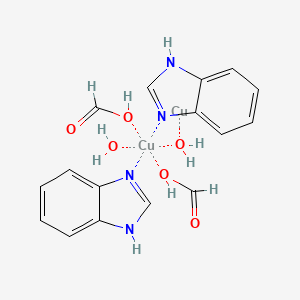
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
